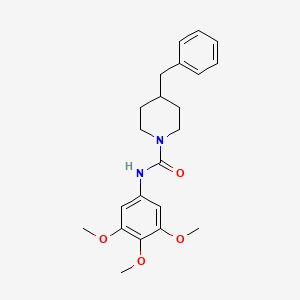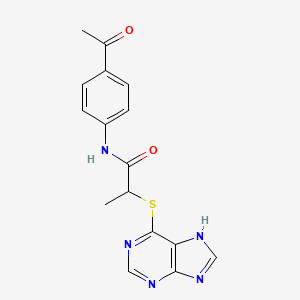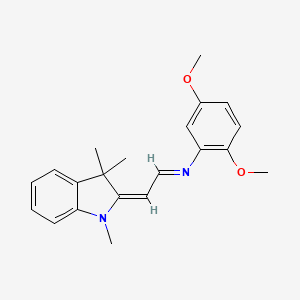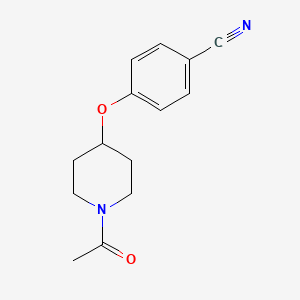![molecular formula C20H17NO4 B7463931 [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate, also known as CTK7A, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In macrophages, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to have various biochemical and physiological effects in vitro. In cancer cells, it induces apoptosis and cell cycle arrest, leading to cell death. In macrophages, it reduces the production of inflammatory cytokines, which can help to alleviate inflammation. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been shown to inhibit the replication of herpes simplex virus type 1, suggesting its potential as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, its relatively simple synthesis method and high purity make it a useful tool for studying its pharmacological properties. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate. One direction is to further investigate its potential as an anticancer agent in vivo, as well as its mechanism of action in cancer cells. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent in vivo. Furthermore, the development of analogs of [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Métodos De Síntesis
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis method involves the condensation of 2-acetylphenol with 2-chloroquinoline, followed by reduction and acetylation to obtain the final product. The purity of the compound can be determined through various analytical techniques such as HPLC and NMR.
Aplicaciones Científicas De Investigación
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been studied for its potential pharmacological properties, including its anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines in macrophages. Additionally, [3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate has been found to have antiviral activity against herpes simplex virus type 1.
Propiedades
IUPAC Name |
[3-hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-19(25-13(2)22)10-9-16(20(12)24)18(23)11-15-8-7-14-5-3-4-6-17(14)21-15/h3-10,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOGRVVVWRZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)

![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)

![(5Z)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7463889.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)


![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)

![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)